molecular formula C8H15NO B13127542 3-(Oxetan-3-yl)piperidine

3-(Oxetan-3-yl)piperidine

Cat. No.: B13127542
M. Wt: 141.21 g/mol
InChI Key: TYQKZPRIQBPBFV-UHFFFAOYSA-N
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Description

3-(Oxetan-3-yl)piperidine is a heterocyclic compound that features both an oxetane and a piperidine ring The oxetane ring is a four-membered ring containing one oxygen atom, while the piperidine ring is a six-membered ring containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Oxetan-3-yl)piperidine typically involves the formation of the oxetane ring followed by the introduction of the piperidine moiety. One common method is the intramolecular cyclization of suitable precursors. For instance, the oxetane ring can be synthesized through the cyclization of epoxides or via [2+2] cycloaddition reactions . The piperidine ring can then be introduced through nucleophilic substitution reactions.

Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes such as the use of continuous flow reactors for the cyclization steps. This allows for better control over reaction conditions and yields. Additionally, the use of catalytic systems can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: 3-(Oxetan-3-yl)piperidine undergoes various chemical reactions, including:

    Oxidation: The oxetane ring can be oxidized to form more reactive intermediates.

    Reduction: Reduction reactions can modify the piperidine ring, potentially altering its pharmacological properties.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the oxetane ring can lead to the formation of oxetanones, while substitution reactions can yield a variety of functionalized derivatives .

Scientific Research Applications

3-(Oxetan-3-yl)piperidine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Oxetan-3-yl)piperidine involves its interaction with specific molecular targets, such as enzymes and receptors. The oxetane ring can undergo ring-opening reactions, which may lead to the formation of reactive intermediates that interact with biological targets. The piperidine ring can enhance the binding affinity of the compound to its targets, thereby modulating their activity .

Comparison with Similar Compounds

Uniqueness: 3-(Oxetan-3-yl)piperidine is unique due to the presence of both an oxetane and a piperidine ring. This dual-ring structure imparts distinct physicochemical properties, such as increased stability and reactivity, making it a valuable compound in medicinal chemistry .

Properties

Molecular Formula

C8H15NO

Molecular Weight

141.21 g/mol

IUPAC Name

3-(oxetan-3-yl)piperidine

InChI

InChI=1S/C8H15NO/c1-2-7(4-9-3-1)8-5-10-6-8/h7-9H,1-6H2

InChI Key

TYQKZPRIQBPBFV-UHFFFAOYSA-N

Canonical SMILES

C1CC(CNC1)C2COC2

Origin of Product

United States

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